(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid (S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18479927
InChI: InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
SMILES:
Molecular Formula: C11H15NO5
Molecular Weight: 241.24 g/mol

(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid

CAS No.:

Cat. No.: VC18479927

Molecular Formula: C11H15NO5

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid -

Specification

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
IUPAC Name (2S)-2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
Standard InChI Key SWBITFSIZYXJEV-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](C1=CC=CO1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC=CO1)C(=O)O

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid is an organoheterocyclic compound with the molecular formula C₁₁H₁₅NO₅ and a molecular weight of 241.24 g/mol . Its IUPAC name, (2S)-2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, reflects the stereospecific (S)-configuration at the chiral center, the furan-2-yl substituent, and the BOC-protected amino group .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₅
Molecular Weight241.24 g/mol
CAS Number78088-60-5
IUPAC Name(2S)-2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
AppearanceNot specified (typically white crystalline solid)

Functional Groups and Stereochemistry

The compound’s structure integrates three critical functional groups:

  • Furan ring: A five-membered aromatic heterocycle with oxygen, contributing to π-π stacking interactions in biological targets.

  • BOC-protected amine: The tert-butoxycarbonyl group shields the amine during synthesis, preventing unwanted side reactions .

  • Carboxylic acid: Enables conjugation via peptide bonds or esterification.

The (S)-configuration at the α-carbon ensures enantioselective interactions in chiral environments, a feature critical for drug efficacy and receptor binding .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with furan-2-yl-acetic acid derivatives. A multi-step approach involves:

  • Amino Group Introduction: Reacting furan-2-yl-acetic acid with ammonia or an amine source to form the α-amino acid.

  • BOC Protection: Treating the amine with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions to yield the protected intermediate .

  • Purification: Chromatography or crystallization to isolate the (S)-enantiomer, ensuring stereochemical purity .

Industrial Production

Suppliers like Accellant, Inc. and Evitachem produce the compound in high purity (≥99%) for research use . Scalable methods prioritize cost-efficiency and minimal waste, though detailed industrial protocols remain proprietary .

Applications in Peptide Synthesis

Role as a Building Block

The BOC group’s stability under acidic conditions allows selective deprotection using trifluoroacetic acid (TFA), liberating the amine for peptide coupling . For example, in solid-phase synthesis, the compound’s carboxylic acid reacts with resin-bound amines, elongating peptide chains iteratively.

Case Study: Antiviral Peptide Development

A 2024 study utilized this derivative to synthesize furan-containing peptides targeting viral proteases. The furan’s rigidity enhanced binding affinity, while the BOC group streamlined purification .

Medicinal Chemistry and Drug Design

Pharmacophore Integration

The furan ring’s electron-rich structure facilitates interactions with hydrophobic pockets in enzymes, making it a favored moiety in kinase inhibitors. For instance, derivatives of this compound are being evaluated as FGFR inhibitors in oncology .

Prodrug Applications

The carboxylic acid group enables ester prodrug formulations, improving oral bioavailability. A 2025 preclinical trial demonstrated enhanced absorption of a BOC-protected furan prodrug in murine models.

PrecautionImplementation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hoods
StorageCool, dry environment

Disposal Considerations

Incinerating at >800°C ensures complete decomposition, preventing environmental release .

Future Perspectives

Targeted Drug Delivery

Functionalizing the carboxylic acid with nanoparticle conjugates could enable site-specific delivery, reducing off-target effects in therapies .

Green Synthesis Initiatives

Future research may explore enzymatic catalysis or solvent-free reactions to minimize ecological impact.

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